(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 463.99. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
2,4-Thiazolidinediones as PTP 1B Inhibitors
The TZD scaffold is notable for its application in designing protein tyrosine phosphatase 1B (PTP 1B) inhibitors, which are crucial for managing insulin resistance and Type 2 diabetes mellitus (T2DM). Amendments in the structural framework of TZD have led to potential PTP 1B inhibitors, highlighting the scaffold's versatility in medicinal chemistry. The Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity (Verma, Yadav, & Thareja, 2019).
Biological Potential of 1,3-Thiazolidin-4-ones
The 1,3-thiazolidin-4-one nucleus and its analogues, including glitazones and rhodanines, possess significant pharmacological importance. These compounds have been found in commercial pharmaceuticals, demonstrating potential activities against various diseases. Their synthesis, dating back to the mid-nineteenth century, shows the longevity of interest in their biological potential. Modern synthetic methodologies, including green chemistry approaches, have been developed to optimize their structural and biological properties (Santos, Jones Junior, & Silva, 2018).
Antioxidant Activities of Chromone Compounds
Chromone compounds, including various thiazolidinedione derivatives, exhibit significant antioxidant activities, providing protection against oxidative stress. Their antioxidant properties have been evaluated using in vitro assays, indicating their potential for protecting against oxidative damage (Kładna et al., 2014).
Bioactivity of Thiazolidin-4-Ones
Recent studies have focused on the bioactivity of thiazolidin-4-ones, covering a range of biological activities including anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These studies underscore the potential of thiazolidin-4-ones as efficient drug agents, highlighting the influence of different substituents on their biological activity (Mech, Kurowska, & Trotsko, 2021).
properties
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S2/c1-26-11-3-10-24-21(25)20(30-22(24)29)13-16-6-9-18(19(12-16)27-2)28-14-15-4-7-17(23)8-5-15/h4-9,12-13H,3,10-11,14H2,1-2H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLNTBUYXXEHG-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.